molecular formula C21H25N3O3S B11449764 Ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11449764
M. Wt: 399.5 g/mol
InChI Key: XEHWEOYGTZAQSP-UHFFFAOYSA-N
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Description

ETHYL 2-(BUTYLSULFANYL)-7-METHYL-4-OXO-5-PHENYL-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyridine ring, and various functional groups such as ethyl, butylsulfanyl, methyl, oxo, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(BUTYLSULFANYL)-7-METHYL-4-OXO-5-PHENYL-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials such as ethyl acetoacetate, butylthiol, and aromatic aldehydes under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents and temperature conditions to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent product quality and high yield. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(BUTYLSULFANYL)-7-METHYL-4-OXO-5-PHENYL-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of ETHYL 2-(BUTYLSULFANYL)-7-METHYL-4-OXO-5-PHENYL-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating biological processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(BUTYLSULFANYL)-7-METHYL-4-OXO-5-PHENYL-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. Its combination of butylsulfanyl, methyl, oxo, and phenyl groups differentiates it from other similar compounds and enhances its potential for diverse applications .

Properties

Molecular Formula

C21H25N3O3S

Molecular Weight

399.5 g/mol

IUPAC Name

ethyl 2-butylsulfanyl-7-methyl-4-oxo-5-phenyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H25N3O3S/c1-4-6-12-28-21-23-18-17(19(25)24-21)16(14-10-8-7-9-11-14)15(13(3)22-18)20(26)27-5-2/h7-11,16H,4-6,12H2,1-3H3,(H2,22,23,24,25)

InChI Key

XEHWEOYGTZAQSP-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3)C(=O)N1

Origin of Product

United States

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